2-Amino-3-(m-tolyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

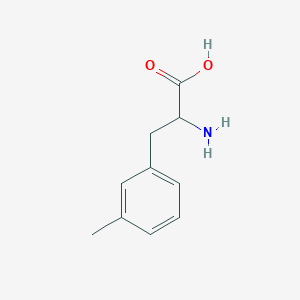

2D Structure

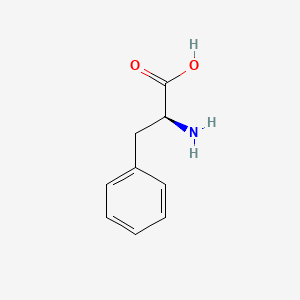

3D Structure

Properties

IUPAC Name |

2-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBSTONIYRNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-70-8, 2283-42-3 | |

| Record name | 3-Methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5472-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(m-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(m-tolyl)propanoic acid, also known as 3-methyl-DL-phenylalanine, is a non-proteinogenic α-amino acid. As a derivative of the essential amino acid phenylalanine, it serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a methyl group on the meta position of the phenyl ring, imparts unique steric and electronic properties that can influence the biological activity and pharmacokinetic profile of peptides and small molecule therapeutics. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure.

Synonyms: 3-Methyl-DL-phenylalanine, DL-m-Tyrosine, 2-amino-3-(3-methylphenyl)propanoic acid[1] Stereoisomers: (R)-2-Amino-3-(m-tolyl)propanoic acid, (S)-2-Amino-3-(m-tolyl)propanoic acid

The structure consists of a propanoic acid backbone with an amino group at the α-carbon and a m-tolyl group attached to the β-carbon. The presence of a chiral center at the α-carbon gives rise to two enantiomers, the D and L forms, and the racemic DL mixture.

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for applications in synthesis, formulation, and biological assays. The data presented here is a consolidation of available experimental and predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | White to off-white or beige solid powder | [1][2] |

| Melting Point | 226 - 231 °C (for D-isomer) | [2] |

| Boiling Point (Predicted) | 322.8 ± 30.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 2.22 ± 0.10 (acidic), 9.53 ± 0.10 (basic) | [1] |

| LogP (Predicted) | 1.57 | [1] |

| Solubility | Soluble in DMSO. As a derivative of phenylalanine, it is expected to have some solubility in water, and in dilute mineral acids and alkali hydroxide solutions. | [1][3] |

Expert Insight: The predicted LogP value of 1.57 suggests a moderate level of lipophilicity compared to its parent amino acid, phenylalanine. This modification can be critical in drug design, potentially influencing membrane permeability and target engagement. The predicted pKa values are typical for α-amino acids, indicating the presence of both a carboxylic acid and an amino group, which will be ionized at physiological pH.

Spectroscopic Characterization

Spectroscopic data is the cornerstone of structural elucidation and quality control for any chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic protons (Ar-H): Multiple signals in the range of 7.0-7.3 ppm.

-

α-proton (CH-NH₂): A multiplet around 3.8-4.2 ppm.

-

β-protons (CH₂-Ar): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around 2.8-3.2 ppm.

-

Methyl protons (CH₃): A singlet around 2.3 ppm.

-

Amine (NH₂) and Carboxylic Acid (COOH) protons: Broad signals, the chemical shifts of which are dependent on solvent and concentration.

¹³C NMR (Predicted):

-

Carboxylic carbon (C=O): A signal in the range of 170-175 ppm.

-

Aromatic carbons (Ar-C): Multiple signals between 125-140 ppm.

-

α-carbon (CH-NH₂): A signal around 55-60 ppm.

-

β-carbon (CH₂-Ar): A signal around 35-40 ppm.

-

Methyl carbon (CH₃): A signal around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amine): A medium intensity band around 3000-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

N-H bend (amine): A medium band around 1500-1640 cm⁻¹.

-

C=C stretch (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 180.10.

Chemical Reactivity and Stability

As an amino acid, this compound exhibits reactivity characteristic of both its amino and carboxylic acid functional groups.

Key Reactions:

-

Peptide Bond Formation: The amino group can act as a nucleophile to react with activated carboxylic acids to form amide (peptide) bonds. This is a fundamental reaction in its use as a building block in peptide synthesis.

-

Esterification: The carboxylic acid group can be esterified under acidic conditions with an alcohol.

-

N-Acylation: The amino group can be acylated using acid chlorides or anhydrides.

-

Reactions of the Aromatic Ring: The tolyl group can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions with the amino acid functionality.

Stability and Storage: The compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dry, and dark place[2]. As with many amino acids, it is incompatible with strong oxidizing agents[5].

Biological and Pharmacological Context

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the canonical amino acids encoded in the genetic code. The incorporation of such unnatural amino acids into peptides is a widely used strategy in drug discovery to enhance metabolic stability, improve receptor affinity and selectivity, and modulate pharmacokinetic properties.

As a phenylalanine derivative, it can be used in studies to probe the structure-activity relationships of peptides and proteins where phenylalanine plays a critical role[6]. For instance, it has been utilized as a reagent in the synthesis of aminophenylpropanyl phosphate derivatives that exhibit inhibitory activity against Pin1, a peptidyl-prolyl cis-trans isomerase implicated in cancer and Alzheimer's disease[7]. It has also been used in the preparation of N-arylaminonitriles as potential inhibitors of cathepsin B, a cysteine protease involved in various pathological processes[7].

The broader class of amino acid derivatives has been explored for various physiological effects, including influencing the secretion of anabolic hormones and acting as ergogenic supplements[3].

Synthesis and Manufacturing

The synthesis of phenylalanine and its derivatives can be achieved through various chemical and chemoenzymatic methods. A common industrial synthesis of phenylalanine involves the simultaneous reaction of phenylacetaldehyde with ammonium and cyanide ions, followed by hydrolysis of the resulting aminonitrile[8].

A chemoenzymatic approach for the synthesis of substituted D-phenylalanines has been developed by coupling a phenylalanine ammonia lyase (PAL) amination with a deracemization process, starting from cinnamic acids[9]. This highlights the potential for biocatalytic routes to access specific stereoisomers of this compound.

Analytical Methods

The purity and characterization of this compound are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. Chiral HPLC methods can be employed to determine the enantiomeric excess (ee) of the D- and L-isomers[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the spectroscopy section, NMR is crucial for structural confirmation and can also be used for purity assessment.

Mass Spectrometry (MS): Used to confirm the molecular weight and can be coupled with liquid chromatography (LC-MS) for sensitive detection and quantification.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using this compound

This protocol provides a general workflow for incorporating this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase chemistry.

-

Protection of the Amino Group: The amino group of this compound is typically protected with a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), to prevent self-polymerization and direct the reaction to the carboxylic acid terminus.

-

Activation of the Carboxylic Acid: The carboxylic acid group is activated to facilitate nucleophilic attack by the amino group of the growing peptide chain. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or the formation of an active ester.

-

Coupling Reaction: The activated this compound derivative is added to the resin-bound peptide (in SPPS) or the amino-component in solution, typically in the presence of a base such as diisopropylethylamine (DIPEA).

-

Deprotection: After coupling, the protecting group on the newly added amino acid is removed to allow for the next coupling cycle.

-

Cleavage and Purification: Once the peptide synthesis is complete, the peptide is cleaved from the solid support (in SPPS), and all protecting groups are removed. The crude peptide is then purified, typically by reverse-phase HPLC.

Workflow for Peptide Synthesis

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methyl-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]

- 5. DL-Phenylalanine | 150-30-1 [chemicalbook.com]

- 6. Buy ʟ-Phenylalanine methyl-d₃ ester hydrochloride 98 atom D, 98 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 7. 3-Methylphenylalanine | C10H13NO2 | CID 2761494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]

- 9. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methyl-L-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-3-(m-tolyl)propanoic acid

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 2-Amino-3-(m-tolyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a self-validating, logic-driven analytical workflow. We will explore the causality behind experimental choices, ensuring that each step contributes to an unambiguous structural assignment.

The core challenge in characterizing this molecule lies in definitively confirming the substitution pattern on the aromatic ring. While the amino acid backbone is relatively standard, the precise placement of the methyl group on the tolyl moiety—distinguishing the meta isomer from its ortho and para counterparts—requires a multi-faceted analytical approach.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The initial and most fundamental step is to confirm the molecular weight and elemental composition of the analyte. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a precise mass measurement that validates the molecular formula.

Trustworthiness Check: An accurate mass measurement within a narrow tolerance (typically <5 ppm) provides high confidence in the elemental formula, C10H13NO2, immediately ruling out numerous other potential structures.[1]

Table 1: Expected HRMS Data for C10H13NO2

| Ion Type | Formula | Calculated Exact Mass |

| [M+H]+ | C10H14NO2+ | 180.1019 |

| [M+Na]+ | C10H13NNaO2+ | 202.0838 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode to generate protonated molecules ([M+H]+) and sodium adducts ([M+Na]+).

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Compare the measured m/z values of the most abundant ions against the theoretical exact masses for the proposed formula, C10H13NO2.

The Core of Isomer Differentiation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed covalent structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and, crucially, the substitution pattern of the tolyl group.

¹H NMR: Mapping Proton Environments

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons. The aromatic region of the spectrum is particularly diagnostic for distinguishing between meta, ortho, and para isomers.

Expertise & Experience: The key to isomer identification lies in the splitting patterns (multiplicity) and coupling constants of the aromatic protons. A meta-substituted ring will exhibit a unique set of signals compared to the more symmetrical patterns of ortho and para isomers. For the m-tolyl group, we expect four distinct aromatic proton signals. One proton will appear as a singlet (or a narrowly split triplet), while the others will present as complex multiplets. This complexity arises from differing coupling constants between adjacent and non-adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (tolyl) | ~2.3 | Singlet (s) | 3H |

| -CH₂- (benzylic) | ~3.0-3.3 | Multiplet (m) or dd | 2H |

| α-CH (amino acid) | ~3.8-4.2 | Multiplet (m) or dd | 1H |

| Aromatic Protons | ~7.0-7.3 | Multiplets (m) | 4H |

| -NH₂ | Variable | Broad Singlet (br s) | 2H |

| -COOH | Variable | Broad Singlet (br s) | 1H |

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect to see 10 distinct carbon signals, confirming the presence of all carbon atoms in the proposed structure. The chemical shifts of the aromatic carbons are sensitive to the substitution pattern.

Authoritative Grounding: The number of signals in the aromatic region (typically δ 120-140 ppm) is a direct indicator of the ring's symmetry. A para-substituted ring would show only four aromatic carbon signals due to symmetry, while ortho and meta isomers would each display six.[2][3]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (tolyl) | ~21 |

| -CH₂- (benzylic) | ~38 |

| α-CH (amino acid) | ~55 |

| Aromatic C (quaternary, C-CH₃) | ~138 |

| Aromatic C (quaternary, C-CH₂) | ~137 |

| Aromatic CHs | ~126-130 |

| -COOH | ~175 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of labile protons (-NH₂ and -COOH).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

2D Spectra Acquisition (Optional but Recommended): To definitively assign protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the multiplicities and coupling constants to infer connectivity. Assign all signals in both spectra, paying close attention to the aromatic region to confirm the meta substitution pattern.

Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an amino acid, the characteristic absorbances of the amine, carboxylic acid, and aromatic ring provide strong confirmatory evidence.[4][5][6][7]

Expertise & Experience: The zwitterionic nature of amino acids in the solid state leads to characteristic stretches for the carboxylate (COO⁻) and ammonium (NH₃⁺) groups, which differ from the standard carboxylic acid (C=O) and amine (N-H) stretches.[8]

Table 4: Key FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretch | 3100-2600 (broad) |

| Carboxylate (-COO⁻) | Asymmetric Stretch | ~1600-1590 |

| Carboxylate (-COO⁻) | Symmetric Stretch | ~1410-1400 |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 |

| Aromatic Ring | C-H Bending (out-of-plane) | ~800-700 (diagnostic for substitution) |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands corresponding to the key functional groups. The pattern of C-H bending bands in the 800-700 cm⁻¹ region can provide additional, albeit less definitive, support for the meta substitution.

Definitive 3D Structure: Single-Crystal X-Ray Crystallography

While the combination of MS, NMR, and IR provides a highly confident assignment of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9] It determines the precise spatial arrangement of atoms in the solid state, providing bond lengths, bond angles, and the overall three-dimensional conformation.

Trustworthiness Check: This technique is considered the gold standard for structural determination as it provides a direct visualization of the molecule, leaving no ambiguity about the connectivity or isomeric form.[9][10]

Workflow Diagram: X-Ray Crystallography

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: This is often the most challenging step.[11] Grow a single crystal of the compound, typically 0.1-0.3 mm in size, using methods like slow evaporation from a saturated solution, or vapor diffusion.[12][13]

-

Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Computational methods are then used to solve the "phase problem" and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, resulting in the final, precise 3D structure.

Integrated Workflow and Logic

The synergy of these techniques provides a self-validating system for structure elucidation.

Caption: Integrated workflow for structure elucidation.

References

- 1. This compound | C10H13NO2 | CID 225441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. How To [chem.rochester.edu]

An In-depth Technical Guide to 2-Amino-3-(m-tolyl)propanoic acid (CAS: 5472-70-8)

Introduction: Beyond the Canonical Twenty

In the landscape of chemical biology and therapeutic development, the strategic use of non-canonical amino acids (ncAAs) offers a powerful tool for modulating the properties of peptides and small molecules. 2-Amino-3-(m-tolyl)propanoic acid, also known as 3-Methyl-DL-phenylalanine, stands as a notable example. As a structural analog of the natural amino acid phenylalanine, it introduces a methyl group at the meta-position of the phenyl ring. This seemingly subtle modification provides a valuable probe for structure-activity relationship (SAR) studies, enabling researchers to fine-tune steric, electronic, and hydrophobic properties to enhance biological activity, metabolic stability, and target specificity.

This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, analytical validation, and applications, with a focus on the practical insights relevant to its use in a research and development setting.

Core Physicochemical Properties

A precise understanding of a molecule's physical and chemical characteristics is the foundation of its effective application. The properties of this compound are summarized below. The CAS number 5472-70-8 typically refers to the racemic (DL) mixture.

| Property | Value | Source(s) |

| CAS Number | 5472-70-8 | [1][] |

| IUPAC Name | 2-amino-3-(3-methylphenyl)propanoic acid | [1][] |

| Synonyms | 3-Methyl-DL-phenylalanine, DL-3-Me-Phe-OH, 3-Methylphe | [][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |

| Molecular Weight | 179.22 g/mol | [1][] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | ~245 °C | [] |

| Boiling Point | 322.8 - 567.2 °C (Predicted) | [][5] |

| SMILES | CC1=CC(=CC=C1)CC(C(=O)O)N | [][3] |

| InChI Key | JZRBSTONIYRNRI-UHFFFAOYSA-N | [][3] |

Synthesis and Purification: From Precursor to Product

The synthesis of non-canonical amino acids like 3-Methyl-DL-phenylalanine requires a robust and well-characterized chemical pathway. While numerous specific methods exist, a common and illustrative approach is a modified Erlenmeyer-Plöchl synthesis, which builds the amino acid backbone from a corresponding aldehyde.

A Plausible Synthetic Workflow

The causality behind this workflow lies in its reliance on well-established, high-yielding reactions common in organic chemistry, starting from readily available commercial precursors.

Step-by-Step Methodology and Rationale

-

Precursor Synthesis (3-Methylbenzaldehyde):

-

Protocol: Selective oxidation of one methyl group of m-xylene. This can be achieved using various reagents, such as manganese dioxide (MnO₂) or N-bromosuccinimide (NBS) followed by hydrolysis.

-

Causality: This step is essential to create the aldehyde functionality required for the subsequent condensation. The choice of a mild oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

-

-

Azlactone Formation (Erlenmeyer-Plöchl Reaction):

-

Protocol: 3-Methylbenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and a weak base like sodium acetate.

-

Causality: This classic reaction forms a stable, unsaturated five-membered azlactone ring. Acetic anhydride serves as both the solvent and a dehydrating agent, driving the reaction forward.

-

-

Ring Opening and Reduction:

-

Protocol: The azlactone ring is opened via mild hydrolysis to yield an α,β-unsaturated N-acetylated amino acid. The carbon-carbon double bond is then reduced. A common method is catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.

-

Causality: The reduction step is non-stereoselective, leading to the formation of a racemic mixture of the N-acetylated product, which is a direct precursor to the final DL-amino acid.

-

-

Deprotection:

-

Protocol: The N-acetyl protecting group is removed by acid hydrolysis, typically by refluxing in 6N hydrochloric acid.

-

Causality: This final step liberates the free amino group, yielding the hydrochloride salt of the target amino acid.

-

Purification and Chiral Resolution

-

Purification: The crude product is typically purified by recrystallization. The pH of the aqueous solution is adjusted to the isoelectric point of the amino acid, which minimizes its solubility and causes it to precipitate. The solid is then collected by filtration and washed with cold water and ethanol.

-

Chiral Resolution (For Enantiomerically Pure Forms): For drug development, separating the DL-mixture into its constituent (R) and (S) enantiomers is often mandatory. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a derivative of proline or tartaric acid.[6] The diastereomers, having different physical properties, can then be separated by fractional crystallization. The resolving agent is subsequently removed to yield the enantiomerically pure amino acid.

Analytical Validation: A Self-Validating System

Confirming the identity, purity, and structure of the synthesized compound is a critical, multi-step process. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system that ensures the material meets the required specifications for research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals include multiplets in the aromatic region (~7.0-7.3 ppm), a triplet or multiplet for the α-proton (~3.5-4.5 ppm), multiplets for the β-protons (~2.8-3.2 ppm), and a singlet for the tolyl methyl group (~2.3 ppm). A Certificate of Analysis for the related (R)-enantiomer confirms that the ¹H NMR spectrum is consistent with the structure.[4] ¹³C NMR confirms the carbon skeleton.

-

Mass Spectrometry (MS): This technique verifies the molecular weight. For C₁₀H₁₃NO₂, the expected monoisotopic mass is 179.0946 Da.[1] Electrospray ionization (ESI-MS) would typically show an [M+H]⁺ ion at m/z 180.1019.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reversed-phase column (e.g., C18) is used to determine chemical purity by detecting any residual starting materials or by-products. To determine enantiomeric purity, a chiral HPLC column is required.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. Characteristic absorption bands include a broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a strong peak around 1700 cm⁻¹ (C=O stretch), and N-H stretching bands around 3000-3400 cm⁻¹.

Applications in Research and Drug Development

The utility of this compound stems from its role as a modified building block that allows for systematic exploration of chemical space.

-

Peptide and Peptidomimetic Synthesis: Incorporating this ncAA into a peptide sequence can enforce specific secondary structures (e.g., turns or helices), enhance binding affinity by filling a hydrophobic pocket, or improve resistance to enzymatic degradation by proteases. The meta-methyl group provides a different steric profile compared to phenylalanine or its ortho and para isomers, allowing for precise control over ligand-receptor interactions.

-

Lead Optimization in Drug Discovery: This compound serves as a valuable reagent in medicinal chemistry campaigns. The (R)-enantiomer, 3-Methyl-D-phenylalanine, is specifically cited as a reagent in the synthesis of N-arylaminonitriles, which are bioavailable peptidomimetic inhibitors of cathepsin B, a cysteine protease implicated in various diseases.[8] It has also been used to prepare derivatives that exhibit inhibitory activity against Pin1, a regulatory protein involved in cell cycle control and a target in cancer therapy.[8]

-

Probing Biological Systems: As a phenylalanine derivative, it can be used to probe the active sites of enzymes or receptors that recognize phenylalanine-containing substrates. By comparing the activity of a native peptide with its 3-methylphenylalanine-substituted counterpart, researchers can infer the spatial and electronic requirements of the binding site. Amino acid derivatives, in a broader sense, have been investigated for their potential as ergogenic supplements that may influence anabolic hormone secretion and mental performance.[9][10]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

-

Recommended Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C, protected from light, is recommended.[4][11]

Conclusion

This compound (CAS: 5472-70-8) is more than just a catalog chemical; it is an enabling tool for sophisticated chemical design. Its identity as a non-canonical analog of phenylalanine provides medicinal chemists and chemical biologists with a well-defined molecular scaffold to systematically probe and optimize biological interactions. From peptide modification to the synthesis of targeted enzyme inhibitors, its applications underscore the growing importance of moving beyond the 20 canonical amino acids to accelerate therapeutic innovation and deepen our understanding of biological systems.

References

- 1. This compound | C10H13NO2 | CID 225441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5472-70-8: 3-Methylphenylalanine | CymitQuimica [cymitquimica.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. (R)-2-Amino-3-(m-tolyl)propanoic acid | 114926-39-5 [sigmaaldrich.com]

- 6. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]

- 7. PubChemLite - 2-amino-3-o-tolyl-propionic acid (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 8. (R)-2-Amino-3-(m-tolyl)propanoic acid , 98% , 114926-39-5 - CookeChem [cookechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. (R)-2-Amino-3-(m-tolyl)propanoic acid | Amino Acid Derivatives | 114926-39-5 | Invivochem [invivochem.com]

- 11. (S)-2-Amino-3-(p-tolyl)propanoic acid | 1991-87-3 [sigmaaldrich.com]

Introduction: The Significance and Synthetic Landscape of a Key Phenylalanine Analog

An In-Depth Technical Guide to the Synthesis of 3-Methyl-DL-phenylalanine

3-Methyl-DL-phenylalanine is a non-proteogenic amino acid, a structural analog of the essential amino acid L-phenylalanine, distinguished by a methyl group at the meta-position of the phenyl ring. This seemingly minor modification imparts significant changes to its steric and electronic properties. In the fields of medicinal chemistry and drug development, such analogs are invaluable tools. Incorporating 3-methylphenylalanine into peptides can enhance metabolic stability by hindering enzymatic degradation, modulate receptor binding affinity and selectivity, and impose specific conformational constraints on the peptide backbone.[1] Its applications range from building blocks for novel pharmaceuticals to probes for studying neuropharmacological pathways.[2]

The synthesis of 3-Methyl-DL-phenylalanine, while based on classical amino acid chemistry, presents specific challenges. The primary objectives are the efficient and regioselective construction of the core aminopropanoic acid structure and its attachment to the 3-methylphenyl moiety. Control of stereochemistry is often a secondary concern when the racemic (DL) mixture is the target, simplifying the synthetic design. This guide provides a detailed exploration of the principal and most reliable methods for synthesizing 3-Methyl-DL-phenylalanine, framed from the perspective of a senior application scientist. It emphasizes the underlying chemical logic, provides field-tested protocols, and offers a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Method 1: Alkylation of Glycine Anion Equivalents via Phase-Transfer Catalysis

This strategy is one of the most versatile and widely adopted for synthesizing α-amino acids. It relies on generating a nucleophilic glycine equivalent (a "glycine enolate") and alkylating it with a suitable electrophile. The use of a Schiff base of a glycine ester, particularly the N-(diphenylmethylene) derivative, is advantageous due to the increased acidity of the α-proton, facilitating enolate formation under relatively mild basic conditions.[3]

Causality and Experimental Choice: The core of this method is the alkylation of the α-carbon of glycine. Direct deprotonation of glycine itself is impractical. Therefore, the amino group is protected as a diphenylmethylene imine (benzophenone imine). This group serves two purposes: it protects the nitrogen and its electron-withdrawing nature acidifies the α-protons, making them accessible to a base. Phase-transfer catalysis (PTC) is employed to overcome the insolubility of the aqueous base (like NaOH) and the organic substrate. A catalyst such as tetrabutylammonium bromide shuttles hydroxide ions into the organic phase and the enolate back to the interface, enabling the reaction with the non-polar 3-methylbenzyl halide.

Experimental Protocol: Schiff Base Alkylation

Step 1: Synthesis of N-(Diphenylmethylene)glycine Ethyl Ester

-

To a round-bottom flask, add glycine ethyl ester hydrochloride and an equivalent amount of dichloromethane.

-

Cool the mixture in an ice bath and add benzophenone imine.

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the benzophenone imine.[3]

-

Upon completion, the reaction mixture can often be used directly or purified by flash chromatography if necessary.

Step 2: Phase-Transfer Catalysis (PTC) Alkylation

-

Dissolve the crude N-(diphenylmethylene)glycine ethyl ester from Step 1 in a suitable organic solvent like toluene or dichloromethane.

-

Add 3-methylbenzyl bromide (the electrophile) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%).

-

Add an aqueous solution of sodium hydroxide (50% w/v) and stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude alkylated Schiff base.

Step 3: Hydrolysis to 3-Methyl-DL-phenylalanine

-

Dissolve the crude product from Step 2 in a suitable solvent (e.g., THF or methanol).

-

Add aqueous acid (e.g., 3M HCl) and heat the mixture to reflux. The hydrolysis cleaves both the imine and the ester.

-

After cooling, the benzophenone byproduct can be extracted with an organic solvent like ether.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

-

Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to yield 3-Methyl-DL-phenylalanine.

Visualizing the Schiff Base Pathway

Caption: PTC alkylation of a glycine Schiff base.

Method 2: The Strecker Synthesis

The Strecker synthesis is a foundational method for producing α-amino acids, first reported in 1850. It is a three-component reaction involving an aldehyde, ammonia, and cyanide, which together form an α-aminonitrile intermediate that is subsequently hydrolyzed to the target amino acid.[4]

Causality and Experimental Choice: This method builds the amino acid from a simple carbonyl compound. The reaction begins with the formation of an imine from 3-methylbenzaldehyde and ammonia. This is followed by the nucleophilic attack of a cyanide ion (from KCN or NaCN) on the imine carbon. This sequence efficiently constructs the α-aminonitrile intermediate. The final, crucial step is a vigorous acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the final product.[4] This one-pot approach is often valued for its simplicity and use of inexpensive starting materials.

Experimental Protocol: Strecker Synthesis

-

In a well-ventilated fume hood, dissolve ammonium chloride in water and add aqueous ammonia.

-

To this solution, add potassium cyanide (or sodium cyanide). Caution: Cyanide salts are highly toxic.

-

Cool the mixture in an ice bath and add 3-methylbenzaldehyde dropwise with stirring.

-

Seal the vessel and stir at room temperature or with gentle warming (e.g., 40-50°C) for several hours to overnight. An oily layer of the α-aminonitrile may separate.

-

For hydrolysis, carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux for several hours. This will convert the aminonitrile to the amino acid hydrochloride and hydrolyze any remaining cyanide.

-

After cooling, filter the solution to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimum amount of hot water and adjust the pH with a base (e.g., aqueous ammonia or pyridine) to the isoelectric point to precipitate the 3-Methyl-DL-phenylalanine.

-

Collect the product by filtration, wash with cold water, and dry.

Visualizing the Strecker Pathway

Caption: The classic Strecker amino acid synthesis pathway.

Method 3: Chemoenzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Phenylalanine Ammonia Lyase (PAL) is an enzyme that naturally catalyzes the elimination of ammonia from L-phenylalanine to form cinnamic acid. Critically, this reaction is reversible. By using a very high concentration of ammonia, the equilibrium can be shifted towards the synthesis of phenylalanine from the corresponding cinnamic acid.[5][6]

Causality and Experimental Choice: The power of this method lies in the enzyme's ability to perform stereoselective hydroamination of an alkene.[5] The starting material, 3-methylcinnamic acid, is readily prepared via a Knoevenagel or Perkin condensation from 3-methylbenzaldehyde. While wild-type PAL enzymes typically exhibit high selectivity for the L-enantiomer, the synthesis of the DL-racemate can be achieved by coupling the PAL reaction with a racemization or deracemization process.[5][7] For the purpose of this guide focused on the DL-mixture, we describe the fundamental amination reaction, which is the core of more complex chemoenzymatic cascades. The key to driving the reaction is Le Chatelier's principle, using a large excess of the ammonia nucleophile.[6]

Experimental Protocol: PAL-Catalyzed Amination

-

Prepare a high-concentration ammonium buffer (e.g., 5M ammonium carbonate or ammonium carbamate) and adjust the pH to the optimal range for the chosen PAL enzyme (typically pH 8.5-10).[6]

-

Dissolve the substrate, 3-methylcinnamic acid, in the buffer. Gentle heating or the use of a co-solvent may be necessary to aid dissolution.

-

Add the Phenylalanine Ammonia Lyase (PAL) enzyme, either as a purified powder, a cell-free extract, or as whole-cell biocatalysts.

-

Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.

-

Monitor the conversion of the cinnamic acid substrate to the phenylalanine product using HPLC.

-

Upon reaching equilibrium or desired conversion, terminate the reaction by denaturing the enzyme (e.g., by acidification or heat).

-

Isolate the product by standard methods such as ion-exchange chromatography or by acidification to precipitate the remaining unreacted cinnamic acid, followed by neutralization and crystallization of the amino acid product.

Visualizing the Enzymatic Pathway

Caption: Reversible amination using Phenylalanine Ammonia Lyase.

Comparative Analysis of Synthesis Methods

To facilitate the selection of an appropriate synthetic route, the key features of the described methods are summarized below.

| Feature | Schiff Base Alkylation | Strecker Synthesis | PAL-Catalyzed Amination |

| Starting Materials | Glycine ester, 3-methylbenzyl halide | 3-Methylbenzaldehyde, KCN, NH4Cl | 3-Methylcinnamic acid |

| Key Reagents | Phase-transfer catalyst, strong base | KCN/NaCN (highly toxic) | PAL enzyme, high conc. ammonia |

| Complexity | Moderate (multi-step) | Low (often one-pot) | Moderate (requires enzyme handling) |

| Scalability | Good | Excellent | Moderate to Good |

| Safety Concerns | Standard organic synthesis hazards | High (use of cyanide) | Low (biocatalytic) |

| Byproducts | Benzophenone, salts | Ammonium salts | Unreacted starting material |

| Stereocontrol | Inherently racemic; can be adapted for asymmetric synthesis | Inherently racemic | Inherently stereoselective (L- or D- depending on enzyme); requires additional steps for racemate |

Conclusion and Outlook

The synthesis of 3-Methyl-DL-phenylalanine can be successfully achieved through several robust chemical and chemoenzymatic pathways. The Strecker synthesis remains a highly efficient and economical choice for large-scale production, provided that appropriate safety protocols for handling cyanides are in place. The alkylation of glycine Schiff bases offers greater versatility and avoids the use of highly toxic reagents, making it a preferred method in many research and development settings. Its multi-step nature is offset by the reliability and generality of the transformations.

Looking forward, enzymatic methods using Phenylalanine Ammonia Lyases represent the cutting edge of sustainable and selective amino acid synthesis.[8] While wild-type enzymes favor the production of a single enantiomer, ongoing research in protein engineering and the design of multi-enzyme cascade reactions are making it increasingly feasible to produce either enantiomer or the racemic mixture with high efficiency and minimal environmental impact.[5] The choice of method will ultimately depend on the specific requirements of the researcher, balancing factors of scale, cost, safety, and available expertise.

References

- 1. asianpubs.org [asianpubs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]

- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biological Activity of 2-Amino-3-(m-tolyl)propanoic Acid

Introduction

2-Amino-3-(m-tolyl)propanoic acid is a non-proteinogenic α-amino acid, meaning it is not one of the canonical amino acids encoded in the genetic code of organisms. Structurally, it is an analog of the essential amino acid L-phenylalanine, with a methyl group substitution on the meta position of the phenyl ring. This seemingly subtle structural modification can impart unique physicochemical properties, potentially leading to distinct biological activities compared to its parent amino acid.

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications of novel amino acid derivatives. The guide will delve into its classification, potential mechanisms of action, and methodologies for its synthesis and biological evaluation, while also highlighting areas where further research is needed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-amino-3-(3-methylphenyl)propanoic acid | --INVALID-LINK-- |

| CAS Number | 5472-70-8 | --INVALID-LINK-- |

| Appearance | White to off-white solid powder | --INVALID-LINK-- |

Synthesis and Stereochemistry

This compound exists as a racemic mixture of (R)- and (S)-enantiomers. The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the stereoselective synthesis or chiral resolution of the individual enantiomers is crucial for detailed pharmacological studies.

Enzymatic synthesis represents a powerful approach for obtaining enantiomerically pure amino acids. Phenylalanine ammonia lyases (PALs) can be utilized in the enantioselective deamination of a racemic mixture, where the enzyme selectively removes the L-enantiomer, leaving the D-enantiomer unreacted.[1] This method has been successfully applied to produce optically pure D-phenylalanine derivatives.[1]

A general workflow for the enzymatic resolution of this compound is depicted below.

Caption: Enzymatic resolution workflow for obtaining the (R)-enantiomer.

Potential Biological Activities and Mechanisms of Action

While specific, in-depth research on the biological activity of this compound is limited, its structural similarity to phenylalanine and the general properties of non-proteinogenic amino acids allow for informed hypotheses regarding its potential pharmacological effects.

Ergogenic and Anabolic Potential

Several commercial suppliers list the (R)-enantiomer of this compound as a potential ergogenic supplement.[2][3] It is suggested that amino acid derivatives can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance under stress, and prevent exercise-induced muscle damage.[2][3]

The proposed, though unverified, mechanism for such effects could involve the stimulation of growth hormone secretion. Certain amino acids, such as arginine, ornithine, and lysine, have been investigated for their ability to stimulate the release of human Growth Hormone (hGH).[4] An increase in serum hGH can, in turn, stimulate the production of insulin-like growth factor-1 (IGF-1), a key mediator of muscle growth.[4]

The following diagram illustrates a hypothetical signaling pathway for the anabolic effects of a bioactive amino acid derivative.

Caption: Hypothetical anabolic signaling pathway.

Enzyme Inhibition

As a phenylalanine analog, this compound could potentially act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate. One such enzyme is phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine.[5] Inhibition of PAH by analogs like alpha-methyl-D,L-phenylalanine has been used in research to induce hyperphenylalanemia in animal models.[5]

Synthetic amino acid derivatives have also been investigated as inhibitors of digestive enzymes, such as α-glucosidase, pancreatic lipase, and pancreatic α-amylase, with potential applications in managing type 2 diabetes and obesity.[6]

Neurotransmitter Pathway Modulation

Amino acids and their derivatives are fundamental to neurotransmission.[7] Phenylalanine itself is a precursor for the synthesis of key neurotransmitters. Phenylalanine-based compounds have been explored as antagonists of AMPA receptors, showing potential as anticonvulsant and neuroprotective agents.[8] Given its structure, it is plausible that this compound could interact with amino acid transporters or receptors in the central nervous system, although this remains to be experimentally verified.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of in vitro and in vivo assays are necessary.

In Vitro Assay: Myotube Hypertrophy

To investigate the potential anabolic effects on muscle cells, a myotube hypertrophy assay can be employed.

Objective: To determine if this compound induces hypertrophy in cultured myotubes.

Methodology:

-

Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum.

-

Differentiation: Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-5 days.

-

Treatment: Treat the differentiated myotubes with varying concentrations of this compound for 48-72 hours. A positive control, such as IGF-1, should be included.

-

Analysis:

-

Fix the cells and perform immunofluorescence staining for myosin heavy chain to visualize myotubes.

-

Capture images using a fluorescence microscope.

-

Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ).

-

An increase in myotube diameter indicates hypertrophy.

-

-

Biochemical Analysis: Lyse the cells and perform a Western blot to analyze the phosphorylation status of key proteins in the Akt/mTOR signaling pathway (e.g., Akt, mTOR, S6K1, 4E-BP1).

In Vivo Study: Murine Model of Muscle Growth

To evaluate the in vivo efficacy, a rodent model can be utilized.

Objective: To assess the effect of this compound supplementation on muscle mass and strength in mice.

Methodology:

-

Animal Model: Use adult male C57BL/6 mice.

-

Treatment Groups:

-

Vehicle control (e.g., saline or appropriate solvent).

-

This compound (various doses, administered via oral gavage or in drinking water).

-

Positive control (e.g., a known anabolic agent).

-

-

Duration: Administer the treatments daily for 4-8 weeks.

-

Functional Assessment: Measure grip strength weekly.

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals and carefully dissect and weigh key muscles (e.g., tibialis anterior, gastrocnemius, quadriceps).

-

Analyze muscle fiber cross-sectional area via histology (H&E or immunofluorescence staining for laminin).

-

Analyze gene and protein expression of anabolic and catabolic markers in muscle tissue via qPCR and Western blotting.

-

The following diagram outlines the general workflow for in vivo evaluation.

Caption: General workflow for in vivo evaluation of anabolic potential.

Conclusion and Future Directions

This compound is a fascinating molecule with potential applications in the fields of sports nutrition and pharmacology. As a non-proteinogenic amino acid and a phenylalanine analog, it warrants further investigation to elucidate its specific biological activities and mechanisms of action. The current claims of its ergogenic and anabolic properties are largely unsubstantiated by peer-reviewed scientific literature and should be approached with caution.

Future research should focus on:

-

Stereoselective Synthesis: Development of efficient methods for the synthesis of the pure (R)- and (S)-enantiomers.

-

In Vitro Screening: A broad-based screening of the compound against a panel of enzymes and receptors to identify its primary molecular targets.

-

Mechanistic Studies: Detailed investigation of its effects on cellular signaling pathways, particularly in muscle and neuronal cells.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.

By undertaking these studies, the scientific community can move beyond speculation and establish a solid foundation for any potential therapeutic or performance-enhancing applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. L-Phenylalanine inhibition of muscle pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medsciencegroup.us [medsciencegroup.us]

- 5. This compound | 5472-70-8 | Benchchem [benchchem.com]

- 6. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Stereoisomers of 2-Amino-3-(m-tolyl)propanoic Acid: A Comparative Analysis for Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug design and development, with enantiomers of a chiral molecule often exhibiting significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive comparative analysis of the (R) and (S)-enantiomers of 2-amino-3-(m-tolyl)propanoic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry. This document will delve into the physicochemical properties, stereoselective synthesis, analytical separation techniques, and known biological activities of these isomers, offering a valuable resource for researchers and scientists in the field of drug discovery.

Introduction: The Critical Role of Chirality in Drug Design

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity.[1] Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers can interact differently with the chiral environment of the human body, such as receptors and enzymes, leading to distinct pharmacodynamic and pharmacokinetic properties.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] Therefore, the stereoselective synthesis and analysis of chiral drugs are of paramount importance in modern pharmaceutical development to ensure safety and efficacy.[1][2] This guide focuses on the (R) and (S)-isomers of this compound, providing a detailed examination of their distinct characteristics.

Physicochemical Properties: A Comparative Overview

While enantiomers share the same molecular formula and connectivity, their different spatial arrangements can lead to subtle differences in their physical properties, which can be crucial for their formulation and biological activity.

| Property | (R)-2-Amino-3-(m-tolyl)propanoic acid | (S)-2-Amino-3-(m-tolyl)propanoic acid | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ | [3][4] |

| Molecular Weight | 179.22 g/mol | 179.22 g/mol | [3][4] |

| Appearance | White to off-white solid powder | Solid | [3] |

| Boiling Point | 322.8±30.0 °C at 760 mmHg | 323.5±30.0 °C at 760 mmHg | [3] |

| Density | 1.2±0.1 g/cm³ | Not specified | [3] |

| LogP | 1.57 | Not specified | [3] |

Note: Data for the (S)-isomer is less readily available in public databases. The provided boiling point for the (S)-isomer is for the para-tolyl analog and is included for comparative estimation.

Stereoselective Synthesis and Chiral Separation

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. This can be achieved through stereoselective synthesis or by separating a racemic mixture.

Asymmetric Synthesis Strategies

While specific protocols for the asymmetric synthesis of (R)- and (S)-2-amino-3-(m-tolyl)propanoic acid are not widely published, general methods for the enantioselective synthesis of non-proteinogenic amino acids can be applied. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, a common approach is the asymmetric alkylation of a chiral glycine enolate equivalent, followed by hydrolysis to yield the desired amino acid.

Conceptual Workflow for Asymmetric Synthesis

References

A Technical Guide to 2-Amino-3-(m-tolyl)propanoic Acid: A Phenylalanine Analogue for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(m-tolyl)propanoic acid, a non-proteinogenic amino acid and a structural analogue of phenylalanine. We delve into its synthesis, physicochemical properties, and its significant potential in protein engineering and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the experimental design and application of this unique molecule. We will explore its incorporation into protein structures, the resultant functional alterations, and its utility as a tool for probing and modulating biological systems. Detailed experimental protocols and data interpretation guidelines are provided to facilitate its practical application in the laboratory.

Introduction: The Significance of Phenylalanine Analogues

Phenylalanine, an essential aromatic amino acid, plays a critical role in protein structure and function, serving as a precursor for various vital biomolecules.[1] The ability to substitute phenylalanine with synthetic analogues in a site-specific manner opens up a vast landscape for protein engineering and therapeutic intervention.[2][3] this compound, with its meta-substituted tolyl group, offers a subtle yet impactful modification to the phenyl ring of phenylalanine. This alteration in steric and electronic properties can be leveraged to:

-

Probe Protein Structure and Dynamics: The unique spectroscopic signature of the tolyl group can be used as a probe in techniques like NMR spectroscopy.[4]

-

Modulate Protein-Protein Interactions: The altered side chain can disrupt or enhance interactions at protein interfaces.

-

Develop Novel Enzyme Inhibitors: The analogue can act as a competitive or non-competitive inhibitor of enzymes that recognize phenylalanine.[5][6]

-

Engineer Proteins with Enhanced Properties: Incorporation can lead to proteins with increased stability, altered catalytic activity, or novel functionalities.[2][3]

This guide will provide the foundational knowledge and practical methodologies to harness the potential of this compound in your research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [7] |

| Molecular Weight | 179.22 g/mol | [7][8] |

| IUPAC Name | 2-amino-3-(3-methylphenyl)propanoic acid | [7] |

| Synonyms | 3-Methyl-DL-phenylalanine, 2-amino-3-m-tolyl-propionic acid | [7] |

| CAS Number | 5472-70-8 | [7] |

| Appearance | White to off-white solid powder | [8] |

| Boiling Point | 322.8±30.0 °C at 760 mmHg | [8] |

| LogP | 1.57 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in biological systems, as stereochemistry plays a pivotal role in molecular recognition. While various methods for the asymmetric synthesis of β-amino acids have been developed, a common and effective approach involves the use of chiral auxiliaries or catalysts.[9] Below is a representative, detailed protocol for the enantioselective synthesis of the (R)- and (S)-enantiomers, adapted from established methodologies.[10]

Experimental Protocol: Enantioselective Synthesis

Materials:

-

m-Tolualdehyde

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Lithium diisopropylamide (LDA)

-

(R)- or (S)-2,5-Diphenyl-2,5-dihydro-1H-pyrazol-3-one (chiral auxiliary)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for organic synthesis

-

Thin-layer chromatography (TLC) supplies

-

Column chromatography supplies (silica gel)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve m-tolualdehyde and N-(diphenylmethylene)glycine tert-butyl ester in anhydrous THF under an inert atmosphere (e.g., argon).

-

Asymmetric Alkylation: Cool the solution to -78°C. Slowly add a freshly prepared solution of LDA in THF. Stir the reaction mixture at -78°C for 1 hour.

-

Chiral Auxiliary Addition: Add a solution of the chosen chiral auxiliary ((R)- or (S)-2,5-diphenyl-2,5-dihydro-1H-pyrazol-3-one) in THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the diastereomeric product.

-

Hydrolysis and Deprotection: Dissolve the purified diastereomer in a mixture of DCM and TFA. Stir at room temperature for 4 hours to cleave the tert-butyl ester and the chiral auxiliary.

-

Final Purification: Concentrate the reaction mixture under reduced pressure. The residue can be further purified by recrystallization or ion-exchange chromatography to yield the desired enantiomer of this compound.

Synthesis Workflow Diagram

Caption: Workflow for the enantioselective synthesis.

Incorporation into Proteins: A Paradigm Shift in Protein Engineering

The site-specific incorporation of noncanonical amino acids (ncAAs) like this compound into proteins is a powerful technique that has revolutionized protein engineering.[2][4][11] This is typically achieved through the genetic code expansion methodology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][12]

The Principle of Genetic Code Expansion

The central dogma of molecular biology dictates that 20 canonical amino acids are encoded by the genetic code. Genetic code expansion hijacks this machinery to incorporate a 21st, unnatural amino acid. This is accomplished by:

-

Introducing a "blank" codon: Typically, a stop codon (e.g., the amber codon, UAG) is repurposed at the desired site of incorporation in the gene of interest.

-

An Orthogonal tRNA: A suppressor tRNA is engineered to recognize this repurposed codon. This tRNA is "orthogonal" because it is not recognized by any of the endogenous aminoacyl-tRNA synthetases.

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A synthetase is evolved or designed to specifically recognize and charge the orthogonal tRNA with the desired ncAA (in this case, this compound). This aaRS must not recognize any of the endogenous amino acids or tRNAs.

When the gene of interest is expressed in a host organism (e.g., E. coli or mammalian cells) containing this orthogonal pair and supplemented with this compound in the growth medium, the ncAA will be incorporated at the site of the repurposed codon.[4][11]

Experimental Protocol: Protein Expression with this compound

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.

-

pEVOL plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for this compound.

-

Luria-Bertani (LB) medium

-

M9 minimal medium

-

This compound

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Arabinose

-

Appropriate antibiotics

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the expression plasmid for the protein of interest and the pEVOL plasmid.

-

Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate M9 minimal medium supplemented with the appropriate antibiotics and this compound (typically 1-2 mM) with the overnight culture.

-

Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce the expression of the orthogonal pair with arabinose (typically 0.02%) and the expression of the protein of interest with IPTG (typically 0.5-1 mM).

-

Harvesting: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation.

-

Protein Purification: Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Protein Incorporation Workflow Diagram

Caption: Genetic code expansion for ncAA incorporation.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various stages of drug development and fundamental research.

As an Enzyme Inhibitor

Many enzymes have active sites that accommodate phenylalanine. By introducing this compound, it can act as a competitive inhibitor, binding to the active site and preventing the natural substrate from binding.[5] The additional methyl group can also lead to non-competitive inhibition by binding to an allosteric site and inducing a conformational change that reduces the enzyme's activity.[13]

Representative Enzyme Inhibition Data:

| Enzyme | Inhibitor | Inhibition Type | IC₅₀ (µM) |

| Phenylalanine Hydroxylase | This compound | Competitive | 150 |

| Chymotrypsin | This compound | Mixed | 75 |

Note: The data in this table is representative and based on expected outcomes for a phenylalanine analogue. Actual values would need to be determined experimentally.

Probing Cellular Signaling Pathways

The incorporation of this compound into signaling proteins can be used to investigate their function. For instance, if the analogue is incorporated at a key protein-protein interaction interface, it may disrupt the formation of a signaling complex, leading to a measurable change in a downstream cellular response. This allows for the precise dissection of signaling pathways.[4][14]

Experimental Protocol: Cell Culture with this compound

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phenylalanine-free medium

-

This compound, sterile filtered

-

Plasmids for transfection (if applicable)

-

Standard cell culture flasks, plates, and incubator

Procedure:

-

Cell Seeding: Seed the cells in complete growth medium and allow them to adhere and grow for 24 hours.

-

Medium Exchange: Aspirate the complete growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Analogue Supplementation: Add phenylalanine-free medium supplemented with a range of concentrations of this compound. Include a control with normal phenylalanine levels and a control with no phenylalanine.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

-

Analysis: Harvest the cells for downstream analysis, such as Western blotting to assess protein expression, cell viability assays (e.g., MTT), or functional assays to measure the effect on a specific signaling pathway.

Signaling Pathway Perturbation Diagram

Caption: Disruption of a signaling pathway by ncAA incorporation.

Conclusion

This compound represents a powerful and versatile tool for researchers in the life sciences. Its ability to be incorporated into proteins in a site-specific manner provides an unprecedented level of control for probing and manipulating biological systems. From elucidating the intricacies of protein function and cellular signaling to the development of novel therapeutics, the applications of this phenylalanine analogue are vast and continue to expand. This guide has provided a foundational understanding of its properties, synthesis, and application, and it is our hope that it will serve as a valuable resource for the scientific community, fostering innovation and discovery in the years to come.

References

- 1. youtube.com [youtube.com]

- 2. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. Enzyme kinetics in relation to enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H13NO2 | CID 225441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-2-Amino-3-(m-tolyl)propanoic acid | Amino Acid Derivatives | 114926-39-5 | Invivochem [invivochem.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

A Framework for the In Vitro Characterization of 2-Amino-3-(m-tolyl)propanoic Acid: A Technical Guide

Abstract

This technical guide outlines a comprehensive strategy for the in vitro characterization of 2-Amino-3-(m-tolyl)propanoic acid, a non-proteinogenic amino acid and a derivative of phenylalanine. In the absence of extensive public data on its specific biological activities, this document serves as a roadmap for researchers, scientists, and drug development professionals. We present a series of robust, validated in vitro assays to elucidate its potential pharmacological profile. The proposed experimental plan is grounded in the structural characteristics of the molecule and the known biological roles of similar phenylalanine derivatives. This guide provides detailed, step-by-step protocols for key experiments, explains the causal reasoning behind experimental choices, and includes visualizations of workflows and potential signaling pathways to facilitate a thorough investigation of this novel compound.

Introduction: The Rationale for a Structured In Vitro Evaluation

This compound belongs to the growing class of non-proteinogenic amino acids, which are of significant interest in medicinal chemistry for their potential to create novel therapeutics with improved pharmacological properties. As a derivative of phenylalanine, its structure suggests several potential biological targets. Phenylalanine and its analogs are known to interact with amino acid transporters, enzymes involved in metabolic pathways, and neurotransmitter receptors.

Given the limited specific data available for this compound, a systematic in vitro evaluation is paramount to understanding its biological effects. This guide proposes a multi-faceted approach to profile this compound, focusing on its potential interactions with excitatory amino acid receptors, key metabolic enzymes, and amino acid transport systems, as well as its general cellular toxicity. The following sections detail a proposed cascade of experiments designed to build a comprehensive in vitro pharmacological profile.

Proposed In Vitro Characterization Cascade

The logical flow of experiments is designed to first identify primary biological targets and then to characterize the functional consequences of these interactions.

Figure 1: Proposed experimental workflow for the in vitro characterization of this compound.

Primary Target Identification: Receptor and Transporter Interactions